molecular formula C47H72O14 B1437485 3''-O-Desmethyldihydroavermectin B1a CAS No. 92137-95-6

3''-O-Desmethyldihydroavermectin B1a

Cat. No.: B1437485
CAS No.: 92137-95-6
M. Wt: 861.1 g/mol
InChI Key: NMQZPTGPMUJFGY-ZHAVRHPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’'-O-Desmethyldihydroavermectin B1a is a derivative of avermectin, a class of macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. Avermectins are known for their potent anthelmintic and insecticidal properties. This compound, in particular, has garnered attention due to its high efficacy in controlling parasites and pests.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-O-Desmethyldihydroavermectin B1a typically involves the fermentation of Streptomyces avermitilis, followed by chemical modifications. The key steps include:

    Fermentation: Streptomyces avermitilis is cultured under specific conditions to produce avermectin B1a.

    Chemical Modification: The produced avermectin B1a undergoes demethylation and hydrogenation to yield 3’'-O-Desmethyldihydroavermectin B1a. This involves the use of reagents such as hydrogen gas and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production follows a similar route but on a larger scale. Optimization of fermentation conditions, such as nutrient supply and oxygen levels, is crucial to maximize yield. Genetic engineering techniques are also employed to enhance the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3’'-O-Desmethyldihydroavermectin B1a can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products depend on the specific reaction and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds.

Scientific Research Applications

3’'-O-Desmethyldihydroavermectin B1a has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study macrocyclic lactone chemistry and reaction mechanisms.

    Biology: Investigated for its effects on various biological systems, particularly its anthelmintic and insecticidal properties.

    Medicine: Explored for potential therapeutic applications, including antiparasitic treatments.

    Industry: Utilized in the development of pest control agents and agricultural products.

Mechanism of Action

The mechanism of action of 3’'-O-Desmethyldihydroavermectin B1a involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound’s high specificity for these channels in invertebrates makes it an effective anthelmintic and insecticide .

Comparison with Similar Compounds

    Avermectin B1a: The parent compound with similar anthelmintic properties.

    Ivermectin: A widely used derivative with enhanced efficacy and safety profile.

    Emamectin Benzoate: Another derivative used primarily in agriculture for pest control.

Uniqueness: 3’'-O-Desmethyldihydroavermectin B1a is unique due to its specific structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives .

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12-[(2R,4S,5S,6S)-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H72O14/c1-10-24(2)42-27(5)16-17-46(61-42)22-33-19-32(60-46)15-14-26(4)41(58-38-21-36(53-9)43(30(8)56-38)59-37-20-35(48)40(50)29(7)55-37)25(3)12-11-13-31-23-54-44-39(49)28(6)18-34(45(51)57-33)47(31,44)52/h11-14,18,24-25,27,29-30,32-44,48-50,52H,10,15-17,19-23H2,1-9H3/b12-11-,26-14-,31-13?/t24-,25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQZPTGPMUJFGY-ZHAVRHPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3''-O-Desmethyldihydroavermectin B1a
Reactant of Route 2
3''-O-Desmethyldihydroavermectin B1a
Reactant of Route 3
3''-O-Desmethyldihydroavermectin B1a
Reactant of Route 4
3''-O-Desmethyldihydroavermectin B1a
Reactant of Route 5
3''-O-Desmethyldihydroavermectin B1a
Reactant of Route 6
3''-O-Desmethyldihydroavermectin B1a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.